An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide
An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond mere chemical data. It is about understanding the narrative of a molecule—its synthesis, its reactivity, and its potential to solve complex challenges, particularly in the realm of pharmaceutical development. This guide is crafted to provide not just the what, but the why, behind the chemistry of 2,3-Dimethyl-4-nitropyridine 1-oxide. It is designed to be a practical and insightful resource, grounded in established scientific principles and validated methodologies, to empower researchers in their quest for novel therapeutics. We will delve into the nuances of its synthesis, explore its chemical behavior, and illuminate its critical role as a building block in modern medicinal chemistry.
Core Identification and Properties
Chemical Identity:
2,3-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound that serves as a crucial intermediate in various synthetic pathways.[1][2] Its structure is characterized by a pyridine ring N-oxidized and substituted with two methyl groups at positions 2 and 3, and a nitro group at the 4-position.[1] This unique arrangement of functional groups imparts specific reactivity and electronic properties that are leveraged in organic synthesis.[1]
| Identifier | Value |
| CAS Number | 37699-43-7[1][3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₃[1][2][3][5] |
| Molecular Weight | 168.15 g/mol [2][5][7] |
| Synonyms | 4-Nitro-2,3-lutidine N-oxide, 2,3-Dimethyl-4-nitro-pyridine oxide, 4-Nitro-2,3-dimethylpyridine N-oxide[1][4][8] |
| InChI Key | CFMTVTYBZMKULI-UHFFFAOYSA-N[1] |
Physicochemical Properties:
The physical and chemical properties of this compound are critical for its handling, storage, and application in reactions. It typically appears as a white to light yellow or orange crystalline solid.[1][4][5] The presence of the N-oxide and nitro groups enhances its solubility in polar solvents.[1]
| Property | Value | Source |
| Appearance | White to light yellow to green powder or crystal | [4] |
| Melting Point | 90-98 °C | [3][5] |
| Boiling Point | 403.3±40.0 °C at 760 mmHg | [3] |
| Density | 1.3±0.1 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [5] |
| Storage | Room temperature, preferably refrigerated (<15°C) in a cool, dark place | [5] |
Structural Diagram:
Caption: Chemical structure of 2,3-Dimethyl-4-nitropyridine 1-oxide.
Synthesis and Mechanism
The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide is a multi-step process that begins with the oxidation of 2,3-lutidine, followed by nitration. Understanding the causality behind the choice of reagents and reaction conditions is paramount for achieving high yield and purity.
Step 1: N-Oxidation of 2,3-Lutidine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst.[9] The N-oxide functional group is introduced to enhance the reactivity of the pyridine ring for subsequent electrophilic substitution.[1]
Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide
The second step is the nitration of the formed 2,3-dimethylpyridine 1-oxide. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the pyridine ring. The choice of nitrating agent and reaction conditions is critical.
Protocol: Nitration using Nitric Acid and Sulfuric Acid
This is a conventional and widely documented method.
-
Reaction Setup: A solution of 2,3-dimethylpyridine 1-oxide is prepared in concentrated sulfuric acid.[10] The reaction vessel is cooled in an ice bath to manage the exothermic nature of the subsequent addition.
-
Reagent Addition: 65% nitric acid is added dropwise to the cooled sulfuric acid solution.[10] Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
Reaction Conditions: The reaction mixture is stirred at 90°C for 24 hours.[10] The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich pyridine N-oxide ring.
-
Workup and Isolation: The reaction mixture is poured onto a mixture of ice and sodium carbonate to neutralize the excess acid and quench the reaction.[10] The product is then extracted with an organic solvent like methylene chloride.[10] The organic phase is dried and the solvent is evaporated.
-
Purification: The crude product is purified by crystallization from a solvent system such as ethanol/n-pentane to yield 2,3-dimethyl-4-nitropyridine 1-oxide with a melting point of 99°-102°C.[10]
Alternative Protocol: Nitration using Potassium Nitrate and Sulfuric Acid
An alternative, more environmentally friendly method utilizes potassium nitrate as the nitrating agent.[9][11][12]
-
Reaction Setup: 2,3-dimethylpyridine-N-oxide is mixed with concentrated sulfuric acid.[9][11][12]
-
Reagent Addition: A sulfuric acid solution of potassium nitrate is added dropwise at a controlled temperature between -10°C and 20°C.[9][11][12] This method avoids the generation of large quantities of nitrous fumes.
-
Reaction Conditions: After the addition, the reaction temperature is raised to 80°C to 120°C.[9][11][12]
-
Workup and Isolation: The reaction is monitored by HPLC until completion.[9] The mixture is then cooled, and water is added, followed by filtration. The filtrate is extracted with dichloromethane, and the organic phase is concentrated to yield the product.[9]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 2,3-Dimethyl-4-nitropyridine 1-oxide.
Applications in Drug Development
The primary significance of 2,3-Dimethyl-4-nitropyridine 1-oxide in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of proton pump inhibitors (PPIs).[9][11][13]
Role in Proton Pump Inhibitor (PPI) Synthesis:
This compound is a precursor for synthesizing the core pyridine structure of widely used PPIs like lansoprazole and rabeprazole.[6][9][11] These drugs are essential for treating acid-related gastrointestinal disorders. The reactivity of the nitro group and the N-oxide allows for further chemical modifications to build the final complex drug molecules.
Other Potential Applications:
The unique electronic properties and reactivity of 2,3-Dimethyl-4-nitropyridine 1-oxide make it a subject of interest in medicinal chemistry beyond PPIs.[1] Nitropyridine derivatives have been investigated for their potential as anti-cancer agents and antibiotics.[2] The N-oxide functionality can also enhance the pharmacokinetic properties of a drug molecule.
Safety, Handling, and Storage
Proper handling and storage of 2,3-Dimethyl-4-nitropyridine 1-oxide are crucial due to its chemical nature.
Hazard Identification:
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]
-
Physical Hazards: The presence of the nitro group can impart explosive characteristics under certain conditions.[1] It is combustible at high temperatures.[5]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][16]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][16]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5][16]
-
Skin Contact: Wash off immediately with soap and plenty of water.[16]
-
Ingestion: Seek immediate medical attention.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2,3-Dimethyl-4-nitropyridine 1-oxide. While a comprehensive in-house analysis is recommended, typical spectroscopic data includes:
-
NMR (Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and structure.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.
-
Raman Spectroscopy: Provides complementary vibrational information to FTIR.[17]
References
-
PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from [Link]
-
Chemsrc. (2025). 2,3-Dimethyl-4-nitropyridine 1-oxide | CAS#:37699-43-7. Retrieved from [Link]
-
Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
-
Navi Mumbai. (n.d.). Dimethyl Nitro Pyridine-n-oxide Manufacturer, Supplier. Retrieved from [Link]
- Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Capot Chemical. (2021). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Retrieved from [Link]
-
Stenutz. (n.d.). 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. Retrieved from [Link]
Sources
- 1. CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Dimethyl-4-nitropyridine 1-oxide | CAS#:37699-43-7 | Chemsrc [chemsrc.com]
- 4. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]
- 6. navoneindia.in [navoneindia.in]
- 7. 2,3-dimethyl-4-nitropyridine 1-oxide [stenutz.eu]
- 8. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]
- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. prepchem.com [prepchem.com]
- 11. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 12. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 13. Buy 2,3-Dimethyl-4-nitropyridine 1-oxide | 37699-43-7 [smolecule.com]
- 14. capotchem.com [capotchem.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrabase.com [spectrabase.com]
